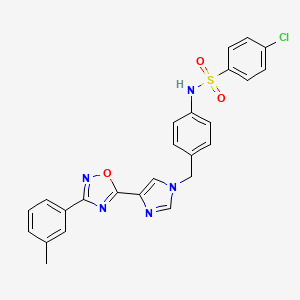
4-chloro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide is a synthetic compound with potential applications in medicinal chemistry. It consists of multiple functional groups, including an oxadiazole, imidazole, and benzenesulfonamide, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of this compound generally involves multistep reactions.
Starting from basic organic compounds, such as aromatic amines and sulfonyl chlorides, the pathway includes the formation of intermediate products like 1,2,4-oxadiazole and imidazole derivatives.
Typical conditions might include the use of catalysts, high temperatures, and controlled pH environments to facilitate the reactions.
Industrial Production Methods:
Industrial synthesis would require optimization for large-scale production, including efficient catalysts and cost-effective reagents.
Scaled-up reactions might involve continuous flow reactors to maintain reaction conditions and ensure high yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound may undergo oxidation at the oxadiazole or benzenesulfonamide sites.
Reduction: : Reduction reactions can occur, particularly at the nitro or sulfonyl groups if present.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, acids, bases.
Major Products:
Oxidation might yield sulfone derivatives.
Reduction can produce amino derivatives.
Substitution typically results in various aromatic derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used as a precursor in the synthesis of more complex molecules.
Important in studying the reactivity of various functional groups.
Biology:
Potential as a biological probe to study enzyme interactions and metabolic pathways.
Medicine:
Investigated for antimicrobial, anti-inflammatory, and anticancer properties.
Industry:
Can serve as a building block in the synthesis of dyes, pigments, and advanced materials.
Wirkmechanismus
The mechanism largely depends on the specific application.
In medicinal contexts, it might interact with enzyme active sites or receptor proteins, disrupting their normal function.
Pathways could involve inhibition of enzyme activity or blocking receptor signaling pathways, ultimately leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-chloro-N-(4-((4-(3-m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide is structurally similar to other sulfonamides and oxadiazole-containing compounds.
Uniqueness:
The presence of both an imidazole and an oxadiazole ring in the same molecule distinguishes it from simpler sulfonamides.
Provides a unique scaffold for drug development due to its potential multiple interactions with biological targets.
Conclusion:
4-chloro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide is a versatile compound with promising applications in various fields. Its complex structure and multiple functional groups open avenues for extensive research in chemistry and medicine.
Eigenschaften
IUPAC Name |
4-chloro-N-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3S/c1-17-3-2-4-19(13-17)24-28-25(34-29-24)23-15-31(16-27-23)14-18-5-9-21(10-6-18)30-35(32,33)22-11-7-20(26)8-12-22/h2-13,15-16,30H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNTYEKZNLUWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-nitro-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole](/img/structure/B2962448.png)
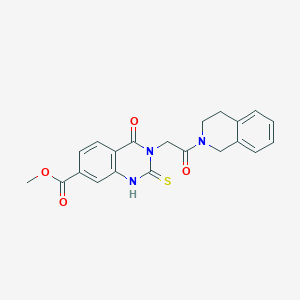
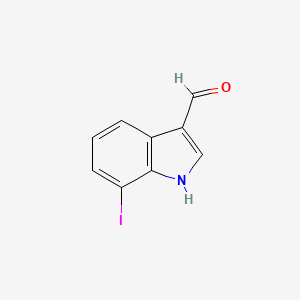
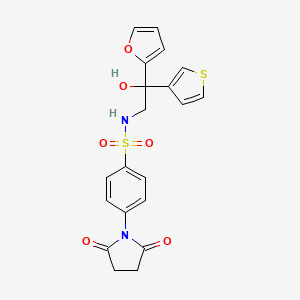
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2962458.png)
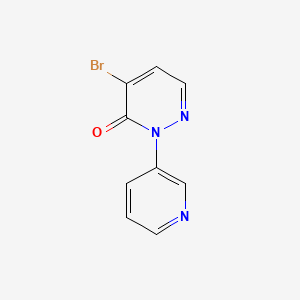
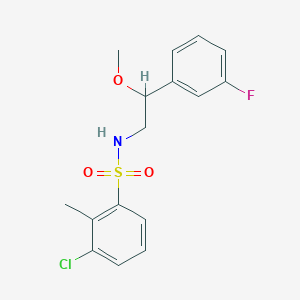
![6-(2-(2-chlorophenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2962462.png)
![N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2962463.png)
![5-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2962465.png)
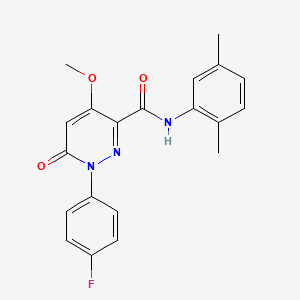
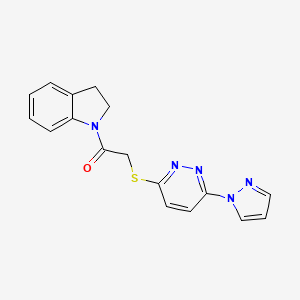

![(2-Methylsulfanylpyridin-4-yl)-[2-[(E)-2-thiophen-2-ylethenyl]azepan-1-yl]methanone](/img/structure/B2962472.png)
